Cas no 28222-02-8 (5-nitro-2-phenoxypyridine)

5-nitro-2-phenoxypyridine structure
5-nitro-2-phenoxypyridine structure
Product Name:5-nitro-2-phenoxypyridine
CAS No:28222-02-8
MF:C11H8N2O3
MW:216.19282245636
MDL:MFCD00958402
CID:844860
PubChem ID:3252371
Update Time:2025-04-23

5-nitro-2-phenoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 5-nitro-2-phenoxypyridine
    • 2-phenoxy-5-nitropyridine
    • 2-phenyloxy-5-nitropyridine
    • 3-Nitro-6-phenoxypyridine
    • 5-Nitro-2-phenoxy-pyridin
    • 5-nitro-2-phenoxy-pyridine
    • MDL: MFCD00958402
    • Inchi: 1S/C11H8N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H
    • InChI Key: WUHGOFKIRXYJIV-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CN=1)[N+](=O)[O-])C1C=CC=CC=1

Computed Properties

  • Exact Mass: 216.05300
  • Monoisotopic Mass: 216.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • PSA: 67.94000
  • LogP: 3.30530

5-nitro-2-phenoxypyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-nitro-2-phenoxypyridine

Properties and Applications of 5-nitro-2-phenoxypyridine (CAS No. 28222-02-8)

5-nitro-2-phenoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 28222-02-8, is a significant heterocyclic compound that has garnered attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the nitrophenolpyridine class, characterized by the presence of a nitro group and a phenoxy substituent attached to a pyridine core. The unique arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

The molecular structure of 5-nitro-2-phenoxypyridine consists of a pyridine ring substituted at the 2-position with a phenoxy group and at the 5-position with a nitro group. This configuration contributes to its reactivity, allowing it to participate in various chemical transformations such as nucleophilic substitution, reduction, and coupling reactions. The nitro group, in particular, is known for its ability to undergo reduction to an amine or diazotization followed by coupling reactions, which are pivotal in the synthesis of dyes and pharmaceuticals.

In recent years, 5-nitro-2-phenoxypyridine has been studied for its potential applications in drug discovery. The nitrophenolpyridine scaffold is structurally related to several known bioactive molecules, suggesting that derivatives of this compound may exhibit pharmacological properties. Preliminary studies have explored its role as a precursor in the synthesis of compounds with antimicrobial and anti-inflammatory potential. The phenoxy group provides a hydrophobic moiety that can interact with biological targets, while the pyridine ring enhances solubility and bioavailability in aqueous environments.

One of the most intriguing aspects of 5-nitro-2-phenoxypyridine is its utility in medicinal chemistry as a building block for more complex molecules. Researchers have leveraged its structural features to develop novel scaffolds that mimic known pharmacophores. For instance, modifications at the 3-position of the pyridine ring or variations in the phenoxy substituent have led to compounds with enhanced binding affinity to specific biological receptors. These modifications are often guided by computational modeling and high-throughput screening techniques, which accelerate the discovery process.

The synthesis of 5-nitro-2-phenoxypyridine typically involves multi-step organic reactions starting from commercially available precursors such as 2-hydroxynicotinic acid or 2-hydroxypyridine derivatives. The introduction of the nitro group is commonly achieved through electrophilic aromatic substitution reactions, while the phenoxy moiety is incorporated via etherification or nucleophilic aromatic substitution. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 5-nitro-2-phenoxypyridine more accessible for industrial applications.

Recent advancements in analytical chemistry have also enhanced our understanding of 5-nitro-2-phenoxypyridine's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its molecular structure and dynamics. These studies not only confirm the identity of the compound but also provide insights into its conformational preferences and interactions with other molecules. Such detailed structural information is crucial for optimizing synthetic routes and predicting biological activity.

The pharmacological potential of 5-nitro-2-phenoxypyridine has been further investigated through in vitro assays that evaluate its interaction with biological targets such as enzymes and receptors. Initial findings suggest that certain derivatives may inhibit pathways associated with inflammation and cancer progression. For example, modifications designed to enhance binding affinity to cyclooxygenase (COX) enzymes could lead to novel anti-inflammatory agents. Similarly, interactions with kinase inhibitors or growth factor receptors might yield compounds with therapeutic effects against various diseases.

The environmental impact of 5-nitro-2-phenoxypyridine during synthesis and application is another area of interest. Green chemistry principles have been applied to develop more sustainable methods for producing this compound, minimizing waste generation and reducing reliance on hazardous reagents. Additionally, studies on its degradation products help assess its environmental persistence and potential ecological risks. Responsible handling practices are emphasized to ensure safety during handling and disposal.

In conclusion, 5-nitro-2-phenoxypyridine (CAS No. 28222-02-8) represents a promising compound with diverse applications in pharmaceutical research and chemical synthesis. Its unique structural features make it a valuable intermediate for developing novel bioactive molecules, while ongoing studies continue to uncover new possibilities for its use in medicine and industry. As research progresses, further refinements in synthetic methodologies and pharmacological evaluations will solidify its role as an important chemical entity.

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